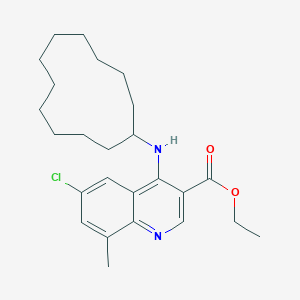
Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate, also known as ECA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ECA is a quinoline derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell growth or inflammation. Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, which could make it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and anti-inflammatory properties. Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has also been shown to have low toxicity, which makes it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate is its ability to selectively target cancer cells and induce apoptosis, which could make it a promising candidate for cancer therapy. However, the limitations of Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate include its limited solubility in water and its potential toxicity at higher doses, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate, including the investigation of its potential use as an antitumor agent, its interactions with specific enzymes and proteins, and its potential use as an analgesic or anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration of Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate to maximize its therapeutic potential while minimizing its potential toxicity.
Synthesemethoden
The synthesis of Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate involves several steps, including the preparation of cyclododecylamine, which is then reacted with 6-chloro-8-methyl-3-quinolinecarboxylic acid to form the desired product. The reaction is carried out in the presence of an appropriate catalyst and under controlled conditions to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has been studied for its interactions with specific enzymes and proteins, which could lead to the development of new drugs or therapies. In pharmacology, Ethyl 6-chloro-4-(cyclododecylamino)-8-methyl-3-quinolinecarboxylate has been tested for its potential use as an analgesic or anti-inflammatory agent.
Eigenschaften
Molekularformel |
C25H35ClN2O2 |
|---|---|
Molekulargewicht |
431 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-(cyclododecylamino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C25H35ClN2O2/c1-3-30-25(29)22-17-27-23-18(2)15-19(26)16-21(23)24(22)28-20-13-11-9-7-5-4-6-8-10-12-14-20/h15-17,20H,3-14H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
HVULCZCPAFFWBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NC3CCCCCCCCCCC3 |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3CCCCCCCCCCC3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)




![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)

![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)